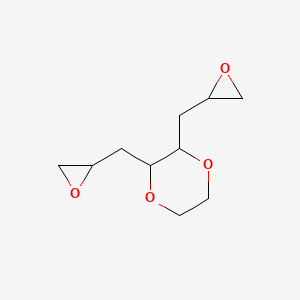

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane

Description

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane is a derivative of 1,4-dioxane, a heterocyclic ether, with two oxirane (epoxide) groups attached via methyl substituents at the 2- and 3-positions of the dioxane ring.

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2,3-bis(oxiran-2-ylmethyl)-1,4-dioxane |

InChI |

InChI=1S/C10H16O4/c1-2-12-10(4-8-6-14-8)9(11-1)3-7-5-13-7/h7-10H,1-6H2 |

InChI Key |

JULKRYOAFFXCDV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C(O1)CC2CO2)CC3CO3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane typically proceeds via:

- Formation of the 1,4-dioxane core structure.

- Introduction of hydroxymethyl substituents at the 2 and 3 positions.

- Conversion of hydroxymethyl groups into oxiran-2-ylmethyl (epoxy) groups through epoxidation or ring closure reactions.

This approach allows for controlled installation of the epoxy groups on a stable dioxane scaffold under mild conditions, preserving the strained epoxide rings.

Synthesis of the 1,4-Dioxane Core and Hydroxymethyl Intermediates

Key intermediates such as (R)-2-hydroxymethyl-dioxane and (S)-2-hydroxymethyl-dioxane have been prepared via asymmetric synthesis routes reported in literature. These intermediates serve as the foundation for further functionalization.

One synthetic route involves:

- Starting from a suitable precursor to form the 1,4-dioxane ring.

- Introducing hydroxymethyl groups at the 2 and 3 positions.

- Functional group transformations on these hydroxymethyl groups to prepare for epoxidation.

Conversion of Hydroxymethyl Groups to Epoxy Groups

The critical step involves transforming the hydroxymethyl substituents into oxiran-2-ylmethyl groups, which can be achieved by:

- Halogenation of the hydroxymethyl groups to form 2-iodomethyl-dioxane intermediates using reagents such as iodine, triphenylphosphine, and imidazole in solvents like toluene and tetrahydrofuran at ambient temperature, with yields around 84%.

- Subsequent displacement of iodide with nucleophiles or organometallic reagents to install sulfur-containing intermediates (e.g., dithianes), which are then hydrolyzed or desulfurized to aldehydes or alcohols.

- Epoxidation of the resulting allylic or hydroxyl-containing intermediates using peracids such as m-chloroperbenzoic acid or hydrogen peroxide under controlled conditions to form the epoxy rings.

This multi-step process ensures selective formation of the epoxy groups without ring-opening side reactions.

Representative Synthetic Scheme (Summary)

Research Findings and Analysis

Catalyst and Reaction Conditions

Research shows that mild reaction conditions (room temperature to 40 °C) and careful choice of solvents (acetonitrile, tetrahydrofuran) are critical to maintain the stability of the epoxy groups during synthesis.

Epoxidation reagents such as m-chloroperbenzoic acid and hydrogen peroxide are preferred for their selectivity and mildness, avoiding degradation of the dioxane ring or epoxide opening.

Yield and Purity

- The halogenation step to form 2-iodomethyl intermediates achieves yields around 84%.

- Subsequent displacement and hydrolysis steps proceed efficiently with minimal side products.

- Epoxidation under controlled conditions yields the target 2,3-bis(oxiran-2-ylmethyl)-1,4-dioxane in high purity and good overall yield.

Structural and Functional Considerations

The presence of two epoxy groups on the dioxane ring imparts unique reactivity, making the compound valuable for further chemical transformations, such as ring-opening polymerizations or conjugation reactions in drug delivery.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The epoxide groups can be oxidized to form diols.

Reduction: Reduction reactions can convert the epoxide groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups

Mechanism of Action

The mechanism of action of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Key Structural Features:

- Core : 1,4-dioxane ring (a six-membered cyclic ether with two oxygen atoms at the 1,4-positions).

- Substituents : Oxirane (epoxide) groups attached via methyl bridges at the 2- and 3-positions.

- Reactivity : Epoxide groups enhance chemical reactivity, enabling participation in ring-opening reactions, which are critical in industrial applications such as resin formation or pharmaceutical synthesis.

Comparison with 1,4-Dioxane

1,4-Dioxane (CAS 123-91-1) is the parent compound and a well-studied environmental contaminant. Key differences include:

Key Insights :

- The addition of oxirane groups introduces reactivity that could reduce environmental persistence but increase toxicity risks.

- Remediation strategies effective for 1,4-dioxane, such as UV/H₂O₂ or ozone-based AOPs , may require optimization for the derivative due to steric and electronic effects from the substituents.

Comparison with Other Substituted 1,4-Dioxanes

Example: 2,3-Bis(diethoxyphosphinothioylthio)-1,4-dioxane (CAS 78-34-2)

This compound, listed in , features phosphorodithioate groups instead of epoxides.

Key Insights :

- Phosphorodithioate derivatives are more chemically stable but exhibit acute toxicity, whereas epoxide derivatives may degrade faster but pose chronic carcinogenic risks.

- Both derivatives highlight the impact of substituents on environmental behavior and health risks.

Comparison with Epoxide-Containing Compounds (e.g., Ethylene Oxide)

Ethylene oxide (CAS 75-21-8) shares the epoxide functional group but lacks the dioxane ring.

Key Insights :

- The dioxane ring in 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane reduces volatility compared to small epoxides like ethylene oxide, altering exposure pathways.

Q & A

Basic: What are the established synthetic pathways for 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane, and how is structural fidelity ensured?

Answer:

The synthesis typically involves epoxidation of allyl-substituted 1,4-dioxane precursors. A common route is the reaction of 2,3-bis(allyloxymethyl)-1,4-dioxane with a peracid (e.g., mCPBA) to form the epoxy groups. Critical steps include:

- Purification: Column chromatography or recrystallization to isolate the product.

- Characterization:

- NMR (¹H/¹³C): Confirms substitution patterns and epoxy ring integrity.

- Mass Spectrometry (HRMS): Validates molecular weight.

- FTIR: Detects epoxy C-O-C stretching (~850 cm⁻¹).

Structural analogs like 2,5-Bis(iodomethyl)-1,4-dioxane use similar workflows for halogenated derivatives .

Basic: How do the epoxy groups in 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane influence its reactivity compared to halogenated dioxanes?

Answer:

Epoxy groups enable ring-opening reactions under acidic, basic, or nucleophilic conditions, unlike halogenated analogs (e.g., iodomethyl derivatives), which undergo nucleophilic substitution. Key differences:

- Mechanism: Epoxides react via SN2 pathways (e.g., with amines or thiols) to form diols or ethers.

- Conditions: Acidic (H⁺) or basic (OH⁻) catalysis accelerates ring opening.

- Applications: Useful for crosslinking polymers or synthesizing functionalized derivatives. Halogenated analogs (e.g., 2,5-Bis(iodomethyl)-1,4-dioxane) require harsher conditions for substitution .

Advanced: What advanced oxidation processes (AOPs) are effective for degrading 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane, and how do intermediates compare to 1,4-dioxane degradation?

Answer:

AOPs like UV/H₂O₂ or ozone generate hydroxyl radicals (•OH) that degrade epoxy dioxanes. Key steps:

- Degradation Pathway:

- •OH attacks epoxy rings, forming diols or ketones.

- Further oxidation yields carboxylic acids (e.g., oxalic acid) and CO₂.

- Comparison to 1,4-Dioxane:

- Efficiency: Ozone with H₂O₂ enhances mineralization but requires optimization to mitigate bicarbonate interference .

Table 1: AOP Efficiency for Dioxane Derivatives

| AOP Method | Target Compound | Degradation Byproducts | Mineralization Efficiency |

|---|---|---|---|

| UV/H₂O₂ | 1,4-Dioxane | Formaldehyde, Oxalic Acid | 85–90% |

| Ozone + H₂O₂ | Epoxy Dioxane | Diols, Glyoxylic Acid | ~70% (extrapolated) |

Advanced: How can researchers resolve contradictions in reported biological activities of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane?

Answer:

Discrepancies (e.g., genotoxicity vs. non-mutagenicity) arise from experimental variables:

- Dose-Response Analysis: Establish NOAEL/LOAEL thresholds. For 1,4-dioxane, conflicting Ames test results highlight species/strain specificity .

- Mechanistic Studies: Use in vitro models (e.g., liver microsomes) to assess metabolic activation. CYP2E1 induction in rats suggests species-specific metabolism .

- Replication: Cross-validate findings using standardized OECD guidelines for toxicity assays.

Basic: What analytical methods are recommended for quantifying 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane in environmental matrices?

Answer:

- GC-MS: After derivatization (e.g., silylation) to improve volatility.

- HPLC-UV/RI: For aqueous samples; lacks sensitivity for trace levels.

- LC-HRMS: Detects degradation products (e.g., diols) with high precision.

- QA/QC: Spike recovery tests and internal standards (e.g., deuterated analogs) ensure accuracy .

Advanced: What role does 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane play in polymer chemistry, and how does crosslinking affect material properties?

Answer:

The compound acts as a crosslinker in epoxy resins:

- Mechanism: Epoxide groups react with diamine hardeners (e.g., DETA) to form 3D networks.

- Material Impact:

- Thermal Stability: Increases glass transition temperature (Tg).

- Mechanical Strength: Enhances tensile modulus but reduces flexibility.

- Optimization: Stoichiometric ratios and curing conditions (time/temperature) dictate final properties .

Advanced: How do coexisting pollutants (e.g., chlorinated solvents) affect the environmental persistence of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane?

Answer:

Co-contaminants like 1,1,1-TCA inhibit biodegradation:

- Competitive Inhibition: Shared enzymatic pathways reduce degradation rates.

- Advanced Remediation: Sequential treatment (e.g., anaerobic dechlorination followed by AOPs) mitigates interference. Field data show 1,4-dioxane attenuation correlates weakly with TCE/TCA degradation .

Table 2: Co-Contaminant Impact on Degradation

| Co-Contaminant | Effect on Degradation | Remediation Strategy |

|---|---|---|

| 1,1,1-TCA | Reduces epoxy dioxane breakdown | Anaerobic + AOP |

| Heavy Metals | Inhibits microbial activity | Adsorption (e.g., activated carbon) |

Basic: What safety protocols are critical when handling 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.